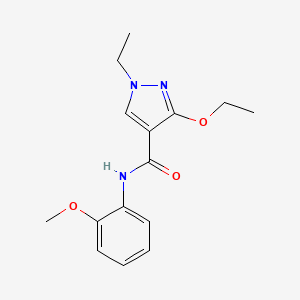
3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known as EMPC, is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Characterization of Derivatives : 3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide and its derivatives have been synthesized and characterized, showcasing their potential in various scientific research applications. Studies have detailed the synthesis processes, including the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the formation of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives, highlighting the structural versatility and potential application of these compounds in medicinal chemistry (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
In Vitro Cytotoxic Activity : The cytotoxic activities of these compounds have been evaluated against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential as therapeutic agents. Representative compounds showed promising in vitro cytotoxic activity, suggesting their potential in developing new anticancer drugs (Hassan, Hafez, & Osman, 2014).
Structural Analysis
X-ray Crystallography and Structural Insights : Detailed structural analysis through X-ray crystallography has provided insights into the molecular geometry of these compounds, revealing the conformation and interactions that could be pivotal in their biological activity. Studies have explored the geometric parameters and intermolecular interactions, such as hydrogen bonding, which are crucial for the stability and reactivity of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Antibacterial Activity
Antibacterial and Herbicidal Activities : Besides cytotoxicity against cancer cells, some derivatives have shown antibacterial activity, indicating their potential in addressing microbial infections. Additionally, the herbicidal activity of certain pyrazole-4-carboxamide derivatives against various weeds has been evaluated, suggesting their application in agricultural research to develop new herbicides with specific action modes (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).
Corrosion Protection
Corrosion Protection Properties : The application of these compounds in corrosion protection has been investigated, demonstrating their effectiveness in inhibiting the corrosion of metals in acidic environments. This property is particularly relevant in the field of materials science, where the longevity and durability of metals are critical (Paul, Yadav, & Obot, 2020).
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-(2-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-10-11(15(17-18)21-5-2)14(19)16-12-8-6-7-9-13(12)20-3/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDXGFAMCQFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

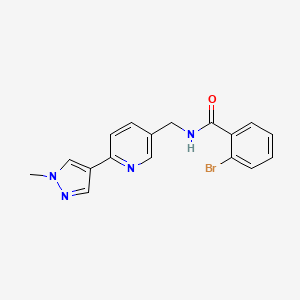
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)
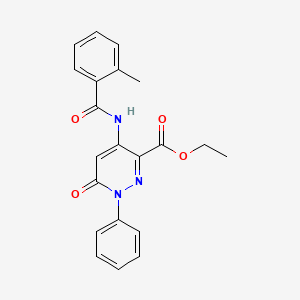

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)
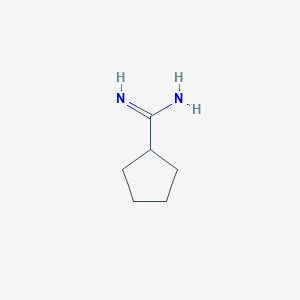

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)
![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)
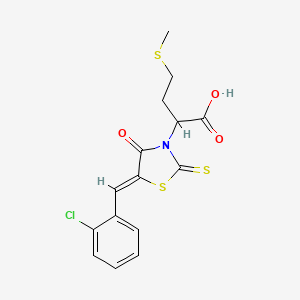

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)